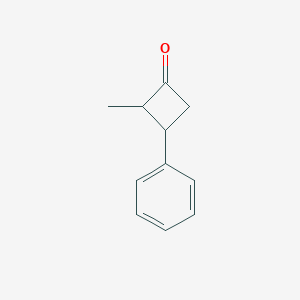

(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

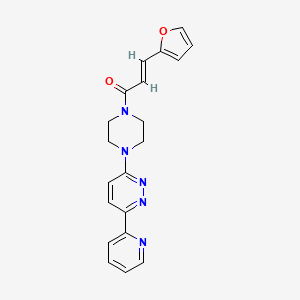

“(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one” is a benzofuran derivative . It has been studied for its potential as an anticancer agent, particularly against non-small cell lung carcinoma A549 and NCI-H23 cell lines .

Synthesis Analysis

The synthesis of this compound has been reported in the context of developing novel antitumor agents . The study involved the synthesis and in vitro biological assessment of two sets of 3-methylbenzofurans and 3-(morpholinomethyl)benzofurans .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases . It is a complex structure with a benzofuran backbone and additional functional groups.Wissenschaftliche Forschungsanwendungen

Vasorelaxant Agents

A study synthesized benzofuran-morpholinomethyl-pyrazoline hybrids, closely related to the compound of interest, and evaluated their vasorelaxant properties. These compounds demonstrated significant vasodilation in isolated thoracic aortic rings of rats, with some showing superior activity compared to prazocin, a standard vasorelaxant. This suggests potential applications in cardiovascular research and therapies targeting vascular tone regulation (Hassan et al., 2014).

Synthetic Methodologies

Another aspect of research involves the development of synthetic methodologies for related compounds. For instance, the synthesis of benzofuran derivatives through aminomethylation reactions and their potential applications in various chemical transformations has been documented. Such methodologies can be crucial for the synthesis of pharmacologically relevant compounds (Zinner & Ruthe, 1975).

Antioxidant and Antitumor Activities

Compounds structurally similar to the one have been isolated from natural sources and evaluated for their biological activities. For example, new benzofurans from Gastrodia elata exhibited potent DNA topoisomerases I and II inhibitory activities, indicating potential applications in cancer research and therapy due to their ability to modulate DNA replication and cell division (Lee et al., 2007).

Corrosion Inhibition

The compound and its derivatives have been studied for their potential as corrosion inhibitors. Schiff bases related to the compound showed high efficiency in inhibiting mild steel corrosion, indicating applications in materials science and engineering to enhance the longevity and durability of metal structures (Jamil et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2Z)-6-hydroxy-2-[(3-methylphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-14-3-2-4-15(11-14)12-19-20(24)16-5-6-18(23)17(21(16)26-19)13-22-7-9-25-10-8-22/h2-6,11-12,23H,7-10,13H2,1H3/b19-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMBQOMDXXPTPD-UNOMPAQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2383735.png)

![Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate](/img/structure/B2383738.png)

![1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2383740.png)

![3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide](/img/structure/B2383742.png)

![2-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2383746.png)

![2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/no-structure.png)

![N-(1-cyanocyclopentyl)-6-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2383754.png)

![N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2383755.png)